3-bromo-5-chloro-3H-pyridin-2-one
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Overview
Description
3-Bromo-5-chloro-3H-pyridin-2-one is a heterocyclic compound that features both bromine and chlorine substituents on a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-3H-pyridin-2-one typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-pyridone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5-chloro-3H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with a pyrazole ring instead of a pyridinone ring.
3-Bromo-2-hydroxypyridine: Similar but with a hydroxyl group instead of a chlorine atom.
Uniqueness
3-Bromo-5-chloro-3H-pyridin-2-one is unique due to its specific combination of bromine and chlorine substituents on the pyridinone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C5H3BrClNO |
---|---|
Molecular Weight |
208.44 g/mol |
IUPAC Name |
3-bromo-5-chloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2,4H |
InChI Key |
VFGCJTPWMLLUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Br)Cl |
Origin of Product |
United States |
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